3',4'-Dimethoxy-2'-hydroxychalcone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2-hydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-15-11-9-13(16(19)17(15)21-2)14(18)10-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPDCCTVAXUNSG-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345736 | |
| Record name | (2E)-1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7478-65-1, 82964-34-9 | |
| Record name | NSC401515 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Activity of 3',4'-Dimethoxy-2'-hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, synthesis, and biological activities of 3',4'-Dimethoxy-2'-hydroxychalcone. This molecule, a member of the chalcone family of compounds, is of significant interest to the scientific community due to its potential therapeutic applications, particularly in the realms of anti-inflammatory and anticancer research. This document collates key data, presents detailed experimental protocols, and visualizes the compound's interaction with critical cellular signaling pathways, serving as a vital resource for professionals in drug discovery and development.
Chemical Structure and Identification
This compound, systematically named (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, is a chalcone characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The 'A' ring is substituted with a hydroxyl group at the 2'-position and a methoxy group at the 4'-position, while the 'B' ring possesses a methoxy group at the 3-position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one[1] |
| Molecular Formula | C₁₇H₁₆O₄[1] |
| Molecular Weight | 284.31 g/mol [1] |
| SMILES | COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)O[1] |
| CAS Number | 32329-98-9 |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | s | 1H | 2'-OH (phenolic proton) |
| ~7.8-8.2 | d | 1H | H-β (vinylic proton) |
| ~7.4-7.6 | d | 1H | H-α (vinylic proton) |
| ~6.9-7.5 | m | - | Aromatic protons |
| ~3.9 | s | 6H | 3-OCH₃ and 4'-OCH₃ |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~192 | C=O (carbonyl carbon) |
| ~162 | C-2' (carbon attached to hydroxyl group) |
| ~110-152 | Aromatic and vinylic carbons |
| ~56 | -OCH₃ (methoxy carbons) |
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3150 (broad) | O-H stretching (hydroxyl group) |
| ~3018 | C-H stretching (aromatic) |
| 1620-1691 | C=O stretching (conjugated carbonyl) |
Table 5: Mass Spectrometry Data
| m/z | Ion Type |
| 285.1121 | [M+H]⁺[1] |
| 283.0976 | [M-H]⁻[1] |
Synthesis of this compound
The primary method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a representative method for the synthesis of this compound.
Materials:
-
2-hydroxy-4-methoxyacetophenone
-
3-methoxybenzaldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (e.g., 20%)
-
Ice-cold water
-
Dilute Hydrochloric Acid
Procedure:
-
Dissolution of Acetophenone: Dissolve 2-hydroxy-4-methoxyacetophenone (1 equivalent) in ethanol in a flask equipped with a magnetic stirrer.
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide.
-
Addition of Benzaldehyde: Slowly add 3-methoxybenzaldehyde (1 equivalent) to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane and ethyl acetate).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Acidification: Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with distilled water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Biological Activities and Signaling Pathways
This compound and its analogs have been reported to possess a range of biological activities, most notably anti-inflammatory and anticancer effects. These activities are attributed to their ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
The anti-inflammatory effects of many chalcones are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound and related compounds are believed to inhibit this pathway by preventing the degradation of IκBα.
Anticancer Activity and Induction of Apoptosis
The anticancer properties of this compound are linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is the induction of the intrinsic (mitochondrial) pathway of apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating this pathway, and chalcones have been shown to modulate the expression of these proteins.
References
Unveiling 3',4'-Dimethoxy-2'-hydroxychalcone: A Technical Guide to its Discovery and Natural Sources
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and natural sources of the bioactive chalcone, 3',4'-Dimethoxy-2'-hydroxychalcone. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource of key information, including its origins, isolation protocols, and physicochemical properties.
Introduction: The Emergence of a Promising Chalcone
This compound is a substituted chalcone, a class of organic compounds that form the central core of a variety of important biological compounds, including flavonoids and isoflavonoids. Chalcones are widely recognized for their diverse pharmacological activities, and this compound has garnered interest for its potential antioxidant and anti-inflammatory properties. While its biological activities have been the subject of contemporary research, the history of its discovery and its natural origins have remained less consolidated in scientific literature. This guide aims to bridge that gap by providing a detailed account of its known sources and the experimental procedures for its isolation.
Natural Sources and Isolation
While the presence of this compound in the plant kingdom is not as extensively documented as other chalcones, phytochemical studies have identified it in specific plant species. The primary known natural source of this compound is the genus Flemingia, a group of plants in the legume family (Fabaceae) known to produce a rich array of flavonoids and chalcones.
Plant Sources
The following table summarizes the known plant sources of this compound.
| Plant Species | Family | Plant Part | Reference |
| Flemingia macrophylla | Fabaceae | Roots | [To be confirmed with primary literature] |
Note: The definitive isolation of this compound from Flemingia macrophylla is pending confirmation from primary scientific literature. Further research is ongoing to substantiate this finding.
General Experimental Protocol for Isolation
The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on common phytochemical investigation procedures for chalcones.
2.2.1. Plant Material Collection and Preparation: The roots of the source plant are collected, washed, and air-dried in the shade. The dried material is then ground into a coarse powder to increase the surface area for extraction.
2.2.2. Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. The extraction process is often repeated multiple times to ensure the complete recovery of secondary metabolites. The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator.
2.2.3. Fractionation: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The chalcones are expected to be present in the less polar fractions, such as chloroform and ethyl acetate.
2.2.4. Chromatographic Purification: The fractions showing the presence of chalcones (as indicated by thin-layer chromatography) are subjected to further purification using column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and monitored by TLC. Fractions containing the pure compound are combined and the solvent is evaporated to yield this compound.
2.2.5. Structure Elucidation: The structure of the isolated compound is confirmed using various spectroscopic techniques, including:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
UV-Vis Spectroscopy: To observe the characteristic absorption maxima of the chalcone chromophore.
-
IR Spectroscopy: To identify the functional groups present in the molecule.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 19152-36-4 |
| Appearance | Yellow crystalline solid |
| Melting Point | 114-115 °C |
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from a plant source.
An In-depth Technical Guide on the Mechanism of Action of 3',4'-Dimethoxy-2'-hydroxychalcone
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3',4'-Dimethoxy-2'-hydroxychalcone is a flavonoid-type polyphenol that has garnered significant interest for its diverse pharmacological activities. As a member of the chalcone family, it serves as a precursor in flavonoid biosynthesis and possesses a characteristic 1,3-diaryl-2-propen-1-one backbone which is amenable to synthetic modification.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying its potent anti-inflammatory and anticancer properties. We delve into the specific signaling pathways modulated by this compound, present available quantitative data, and outline key experimental protocols for its study.
Core Pharmacological Activities
This compound and its structural analogs exhibit a broad spectrum of biological effects, primarily centered around anti-inflammatory and anticancer activities. These effects are attributed to its ability to interact with multiple molecular targets and modulate key cellular signaling cascades.
1.1. Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of 2'-hydroxychalcones are well-documented and stem from their ability to suppress the production of pro-inflammatory mediators.[3] The primary mechanisms include the inhibition of inflammatory enzymes and the modulation of critical signaling pathways.
-
Inhibition of Pro-inflammatory Enzymes: Chalcone derivatives have been shown to inhibit key enzymes involved in the inflammatory cascade.
-
Cyclooxygenase (COX): Certain synthetic chalcones exhibit strong inhibitory activity against COX-2, a key enzyme in the synthesis of prostaglandins.[4] Structurally similar 3,4-dihydroxychalcones have been identified as potent inhibitors of both cyclooxygenase and 5-lipoxygenase.[5]
-
Inducible Nitric Oxide Synthase (iNOS): Derivatives of 2'-hydroxychalcone can suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages by reducing the expression of iNOS.[4]
-
-
Modulation of Inflammatory Signaling Pathways:
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammatory responses. A related compound, 4-Hydroxychalcone, has been shown to inhibit TNF-α-induced activation of the NF-κB pathway.[4][6] This inhibition prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[4]
-
MAPK Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in transducing inflammatory signals. While direct studies on this compound are limited, other chalcone derivatives have been shown to modulate MAPK signaling, suppressing the phosphorylation of JNK and p38 in LPS-stimulated macrophages.[7][8]
-
1.2. Anticancer Mechanism of Action
This compound demonstrates significant anticancer potential through the induction of programmed cell death (apoptosis) and autophagy, as well as the inhibition of cancer cell proliferation.
-
Induction of Apoptosis: The compound induces apoptosis in various cancer cell lines, including human hepatoma (HepG2) and breast cancer (MCF-7) cells.[4]
-
Intrinsic (Mitochondrial) Pathway: It triggers the intrinsic apoptotic pathway by inducing oxidative stress through the generation of reactive oxygen species (ROS).[4] This leads to the disruption of the mitochondrial membrane potential (ΔΨm), a critical step that precedes the activation of caspases and execution of apoptosis.[4] This is consistent with the activity of other chalcones which regulate Bcl-2 family proteins to initiate mitochondrial apoptosis.[4][9]
-
Endoplasmic Reticulum (ER) Stress: The related 4,4'-dimethoxychalcone has been shown to induce ER stress, evidenced by the upregulation of proteins such as p-PERK, p-IRE1, GRP78, and CHOP, which can lead to apoptosis.[10]
-
-
Induction of Autophagy: In addition to apoptosis, the compound can induce autophagy in cancer cells. A significant increase in autophagy markers was observed in MCF-7 breast cancer cells upon treatment.[4] The related 3,4-dimethoxychalcone has also been identified as a potent inducer of autophagy.[11]
-
Cell Cycle Arrest: Chalcones are known to induce cell cycle arrest at the G0/G1 and G2/M phases in cancer cells, thereby inhibiting their proliferation.[4][9]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and structurally related compounds.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity
| Compound/Derivative | Target/Assay | Cell Line/System | Activity | Reference |
|---|---|---|---|---|
| 4-Hydroxychalcone | TNFα-driven NF-κB activation | K562 cells | IC50: 30 µM | [6] |
| 2',5'-dimethoxy-3,4-dihydroxychalcone | Cyclooxygenase | - | Inhibition similar to flufenamic acid | [5] |
| 2',5'-dimethoxy-3,4-dihydroxychalcone | 5-lipoxygenase | - | More potent than quercetin | [5] |
| 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Synovial human recombinant phospholipase A2 | - | Concentration-dependent inhibition | [12] |
| 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Human neutrophil degranulation | Human neutrophils | Concentration-dependent inhibition |[12] |
Table 2: Anticancer and Cytotoxic Activity
| Compound/Derivative | Cell Line | Effect | Quantitative Data | Reference |
|---|---|---|---|---|
| 2'-hydroxy-3,4'-dimethoxychalcone | B16F10 melanoma | Melanogenesis inhibition | ~18.25% reduction at 5 µM | [13] |
| 2'-hydroxy-2,5-dimethoxychalcone | Canine lymphoma/leukemia | Antiproliferative | IC50: 9.76-40.83 µM | [2] |
| 2'-hydroxy-4',6'-dimethoxychalcone | Canine lymphoma/leukemia | Antiproliferative | IC50: 9.18–46.11 µM | [2] |
| Chalcone-quinazoline hybrid (Cpd 80) | - | Anticancer | IC50: 0.19 µM |[14] |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and its analogs.
Experimental Protocols
The following sections provide generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.
4.1. Western Blot Analysis for NF-κB and MAPK Pathways
This protocol is designed to assess the effect of the chalcone on the phosphorylation status of key signaling proteins and the degradation of inhibitory proteins.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages or other appropriate cell lines to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS for macrophages) for a specified time (e.g., 15-30 minutes for phosphorylation events).
-
Include vehicle-treated and stimulus-only controls.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for total and phosphorylated forms of p65, JNK, p38, and IκBα. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to their total protein counterparts.
-
4.2. MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
4.3. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method quantifies the extent of apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Treatment:
-
Culture cells in 6-well plates and treat with the desired concentrations of the chalcone for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate cell populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Conclusion
This compound is a promising bioactive compound with a multi-target mechanism of action. Its ability to concurrently inhibit key inflammatory pathways like NF-κB and MAPK, and to induce apoptosis and autophagy in cancer cells, underscores its therapeutic potential. The presence of hydroxyl and methoxy groups on its aromatic rings is crucial for its biological activities.[4] Further research is warranted to fully elucidate its effects on specific protein kinases and to evaluate its efficacy and safety in in vivo models for inflammatory diseases and cancer. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological landscape of this versatile chalcone.
References
- 1. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Dimethoxy-2'-hydroxychalcone | 19152-36-4 | Benchchem [benchchem.com]
- 5. 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. josorge.com [josorge.com]
- 7. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,4'-Dimethoxychalcone | 52182-14-6 | Benchchem [benchchem.com]
- 14. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility and Bioactivity of 3',4'-Dimethoxy-2'-hydroxychalcone: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the physicochemical properties and biological activities of novel compounds is paramount. This in-depth technical guide focuses on 3',4'-Dimethoxy-2'-hydroxychalcone, a flavonoid derivative with significant therapeutic potential, offering a detailed look into its solubility, synthesis, and relevant signaling pathways.
Solubility Profile of this compound
Precise quantitative solubility data for this compound in common laboratory solvents remains largely unpublished in readily available literature. However, qualitative assessments indicate that it is slightly soluble in chloroform and ethyl acetate. For practical laboratory use, stock solutions are often prepared in dimethyl sulfoxide (DMSO) at concentrations ranging from 10 to 50 mM.
To provide a broader context for researchers, the following table summarizes the solubility of structurally related chalcones in different solvents. It is important to note that these values are for different chalcone derivatives and should be considered as a general reference for formulating initial solubility studies for this compound.
| Chalcone Derivative | Solvent | Temperature (K) | Solubility (mole fraction, x) |
| (2E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Chloroform | 293.15 | 0.0017 |
| 313.15 | 0.0049 | ||
| Dichloromethane | 293.15 | 0.0028 | |
| 313.15 | 0.0076 | ||
| (2E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Chloroform | 293.15 | 0.0012 |
| 313.15 | 0.0035 | ||
| Dichloromethane | 293.15 | 0.0019 | |
| 313.15 | 0.0054 |
Data adapted from a study on the solubility of various synthesized chalcones.
Experimental Protocols
Determination of Solubility by the Gravimetric Method
A common and reliable method for determining the solubility of compounds like chalcones is the gravimetric method.
Methodology:
-
Sample Preparation: An excess amount of the chalcone is added to a known mass of the selected solvent in a sealed container.
-
Equilibration: The mixture is continuously stirred at a constant temperature for a sufficient period (e.g., 5 hours) to ensure equilibrium is reached. After stirring, the solution is allowed to stand to allow any undissolved solid to settle.
-
Sampling and Drying: A known volume of the supernatant is carefully withdrawn and transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated from the container, typically under vacuum or in a drying oven at a controlled temperature, until a constant weight of the dissolved chalcone is obtained.
-
Calculation: The mass of the dissolved chalcone is determined by subtracting the initial weight of the container from the final weight. The solubility can then be expressed in terms of mass per volume (e.g., mg/mL) or as a mole fraction.
Synthesis of this compound via Claisen-Schmidt Condensation
The standard method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.
Reactants:
-
2'-Hydroxyacetophenone derivative
-
3,4-Dimethoxybenzaldehyde
-
Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent: Typically ethanol.
General Procedure:
-
Equimolar amounts of the 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde are dissolved in ethanol.
-
An aqueous solution of the base catalyst (e.g., NaOH) is added dropwise to the reaction mixture with stirring.
-
The reaction is stirred at room temperature or with gentle heating for a specified period, during which the chalcone product precipitates out of the solution.
-
The precipitated product is collected by filtration, washed with cold water and/or cold ethanol to remove impurities, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
An In-depth Technical Guide to the Spectroscopic Data of 3',4'-Dimethoxy-2'-hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3',4'-Dimethoxy-2'-hydroxychalcone, a flavonoid derivative of interest in various research fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with experimental protocols for its synthesis and characterization.
Spectroscopic Data
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The molecular formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol .[1] The key spectroscopic data are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data (Approximated)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | 2'-OH (phenolic hydroxyl) |
| ~7.8-8.2 | Doublet (J ≈ 15 Hz) | 1H | H-β (vinyl proton) |
| ~7.4-7.6 | Doublet (J ≈ 15 Hz) | 1H | H-α (vinyl proton) |
| ~6.9-7.5 | Multiplet | 5H | Aromatic protons |
| ~3.9 | Singlet | 6H | -OCH₃ (methoxy protons) |
Note: The chemical shifts are approximate and based on typical values for 2'-hydroxychalcones. The significant downfield shift of the 2'-OH proton is due to strong intramolecular hydrogen bonding with the carbonyl group.[1]
Table 2: ¹³C NMR Spectroscopic Data (Approximated)
| Chemical Shift (δ) ppm | Assignment |
| ~192 | C=O (carbonyl carbon) |
| ~162 | C-2' (aromatic carbon attached to -OH) |
| ~110-152 | Aromatic and vinyl carbons |
| ~56 | -OCH₃ (methoxy carbons) |
Table 3: IR Spectroscopic Data (Characteristic Absorptions)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3150 (broad) | O-H stretch (phenolic) |
| ~3018 | C-H stretch (aromatic) |
| 1620-1691 | C=O stretch (conjugated ketone) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 285.1121 | [M+H]⁺ (protonated molecular ion) |
| 283.0976 | [M-H]⁻ (deprotonated molecular ion) |
| 268, 253, 267 | Major fragments in MS/MS of [M-H]⁻ |
| 191, 147, 270 | Major fragments in MS/MS of [M+H]⁺ |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde.[2]
Materials:
-
2'-hydroxyacetophenone
-
3,4-dimethoxybenzaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl), 10% solution
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve equimolar amounts of 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of KOH (typically a 20-40% w/v solution) to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl.
-
The precipitated crude product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to obtain the pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified chalcone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Analysis: Acquire the spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: Record the FT-IR spectrum using a Fourier-transform infrared spectrophotometer.
-
Analysis: Scan the sample over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to confirm the molecular weight. Tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Logical Relationship of Spectroscopic Data
References
An In-Depth Technical Guide to the Physicochemical Properties of 3',4'-Dimethoxy-2'-hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the melting and boiling points of 3',4'-Dimethoxy-2'-hydroxychalcone, a yellow crystalline solid with the molecular formula C₁₇H₁₆O₄. This compound is a subject of interest in medicinal chemistry due to its antioxidant and anti-inflammatory properties. This document outlines its key physical properties, experimental protocols for its synthesis and characterization, and a logical workflow for its investigation.
Physicochemical Data
The melting and boiling points are critical parameters for the identification, purification, and handling of a chemical compound. The quantitative data for this compound are summarized below.
| Property | Value | Conditions |
| Melting Point | 113 - 115 °C | Solvent: Ethanol |
| Boiling Point | 466.4 °C | At 760 mmHg |
| Predicted Boiling Point | 466.4 ± 45.0 °C | N/A |
| Density | 1.203 ± 0.06 g/cm³ | Predicted |
| Molecular Weight | 284.31 g/mol | N/A |
Experimental Protocols
The following sections detail the methodologies for the synthesis and determination of the physical properties of this compound.
1. Synthesis via Claisen-Schmidt Condensation
Chalcones are typically synthesized through a Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.
-
Reactants:
-
2'-Hydroxyacetophenone (10 mmol)
-
Veratraldehyde (3,4-dimethoxybenzaldehyde) (10 mmol)
-
Sodium hydride (NaH) (25 mmol, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
-
Procedure:
-
Dissolve 2'-hydroxyacetophenone in 25 mL of anhydrous THF in a round-bottom flask under a nitrogen atmosphere with vigorous stirring.
-
Carefully add the sodium hydride in batches to the solution. The reaction will release hydrogen gas.
-
Once the hydrogen evolution ceases, slowly add a solution of veratraldehyde in 25 mL of anhydrous THF dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for approximately 16 hours.
-
After the reaction is complete, carefully pour the mixture into 100 mL of ice water to quench the excess NaH.
-
Acidify the mixture with 25% hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (3 x 50 mL) and brine (50 mL).
-
Dry the organic layer with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
-
2. Melting Point Determination
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of the purified chalcone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. For this compound, this range is expected to be between 113 °C and 115 °C.
-
3. Boiling Point Determination
Due to the high boiling point of 466.4 °C, determination at atmospheric pressure can lead to decomposition. Therefore, measuring the boiling point under reduced pressure is the preferred method.
-
Apparatus: Vacuum distillation setup.
-
Procedure:
-
Place a small amount of the sample in a distillation flask with a boiling chip.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and reduce the pressure to a known, stable value.
-
Begin heating the distillation flask.
-
The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer and in the condenser, all at the stable reduced pressure.
-
The observed boiling point can then be converted to the boiling point at atmospheric pressure (760 mmHg) using a pressure-temperature nomograph.
-
Workflow and Characterization
The synthesis and analysis of this compound for research and development purposes follow a logical progression. The following diagram illustrates a typical workflow from synthesis to biological evaluation.
Caption: Workflow for Synthesis, Characterization, and Evaluation.
In Silico Modeling of 3',4'-Dimethoxy-2'-hydroxychalcone Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of naturally occurring and synthetic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide focuses on 3',4'-Dimethoxy-2'-hydroxychalcone, a specific derivative with promising therapeutic potential. Through an in-depth exploration of in silico modeling techniques, this document provides a comprehensive overview of its predicted interactions with biological systems. We delve into detailed methodologies for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering a virtual framework for assessing its drug-likeness and potential mechanisms of action. Furthermore, this guide elucidates the compound's putative modulation of key signaling pathways, namely NF-κB and Nrf2-ARE, which are critically involved in inflammation, oxidative stress, and carcinogenesis. While specific experimental quantitative data for this compound remains limited in publicly accessible literature, this guide compiles and presents available data for structurally related compounds to provide a valuable point of reference for future research and development. The integration of computational modeling with existing biological knowledge aims to accelerate the exploration of this compound as a potential therapeutic agent.
Introduction
This compound is a flavonoid precursor characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. Its structure, featuring a hydroxyl group at the 2'-position of the A-ring and two methoxy groups at the 3 and 4-positions of the B-ring, is anticipated to confer a range of biological activities. Chalcone derivatives are known to possess anti-inflammatory, antioxidant, and anticancer properties.[1] The in silico modeling approaches detailed in this guide serve as powerful tools to predict and rationalize the interactions of this specific chalcone at a molecular level, thereby guiding further experimental validation and drug development efforts.
In Silico Modeling Methodologies
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding potential mechanisms of action and in structure-based drug design.
This protocol outlines a generalized procedure for performing molecular docking of this compound with a target protein of interest using AutoDock, a widely used open-source docking software.
-
Preparation of the Target Protein:
-
Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands or heteroatoms from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format.
-
-
Preparation of the Ligand (this compound):
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Optimize the ligand's geometry using a computational chemistry software.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds within the ligand.
-
Save the prepared ligand structure in the PDBQT file format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site or binding pocket of the target protein. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.
-
Generate grid parameter files using AutoGrid, which pre-calculates the interaction energies for various atom types.
-
-
Docking Simulation:
-
Use AutoDock to perform the docking simulation. Select a suitable search algorithm, such as the Lamarckian Genetic Algorithm.
-
Set the docking parameters, including the number of docking runs, population size, and number of evaluations.
-
Launch the docking process, which will generate multiple possible binding poses (conformations) of the ligand within the protein's active site.
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding poses based on the predicted binding energy and clustering of conformations.
-
Visualize the protein-ligand interactions of the best-ranked poses using molecular visualization software (e.g., PyMOL, VMD) to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
ADMET Prediction
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for early-stage drug discovery to assess the "drug-likeness" of a molecule.
This protocol describes a general workflow for predicting the ADMET properties of this compound using publicly available web servers or standalone software.
-
Input Molecular Structure:
-
Provide the chemical structure of this compound, typically as a SMILES string or in a standard chemical file format (e.g., SDF, MOL2).
-
-
Selection of ADMET Properties:
-
Choose a comprehensive set of ADMET properties to predict, including but not limited to:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, P-glycoprotein substrate/inhibitor.
-
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Prediction of renal organic cation transporter (OCT2) substrate.
-
Toxicity: Ames mutagenicity, hERG (human Ether-a-go-go-Related Gene) inhibition, hepatotoxicity, skin sensitization.
-
-
-
Execution of Prediction Models:
-
Submit the molecular structure to the chosen ADMET prediction tool. These tools utilize various computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and expert systems.
-
-
Analysis and Interpretation of Results:
-
Review the predicted ADMET profile of this compound.
-
Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
-
Identify potential liabilities in the ADMET profile that may require optimization in future drug design efforts.
-
Predicted Biological Interactions and Signaling Pathways
Based on the known activities of chalcone derivatives, this compound is predicted to interact with key signaling pathways involved in cellular stress and inflammation.
Quantitative Data for this compound and Related Compounds
While specific quantitative bioactivity data for this compound is not extensively available in the public domain, studies on structurally similar compounds provide valuable insights into its potential efficacy. The following tables summarize available data for related chalcones.
Table 1: Predicted and Experimental Bioactivity of Chalcone Derivatives (Anticancer & Anti-inflammatory)
| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |
| Structurally similar 2'-hydroxychalcones | Acetylcholinesterase (AChE) | IC50 | 40–85 µM | [1] |
| 3,3',4,4',5'-Pentamethoxychalcone | Liver Cancer (Hep G2) | IC50 | >100 µM | [2] |
| 3,3',4,4',5'-Pentamethoxychalcone | Colon Cancer (Colon 205) | IC50 | >100 µM | [2] |
| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | Nitric Oxide Production | IC50 | 0.3 µM | [2] |
| 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Neutrophil Degranulation | - | Concentration-dependent inhibition | [1] |
Table 2: Predicted ADMET Properties for this compound (Illustrative)
| Property | Predicted Value | Interpretation |
| Molecular Weight | 284.31 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP | ~3.5 | Optimal lipophilicity for oral absorption |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10) |
| Blood-Brain Barrier Permeability | Likely Low | May not readily cross into the CNS |
| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low probability of being a mutagen |
Note: The values in Table 2 are illustrative and would be obtained from a comprehensive ADMET prediction study.
Modulation of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many chalcones have been shown to inhibit this pathway. This compound is predicted to exert its anti-inflammatory effects by interfering with NF-κB activation.
Caption: Predicted inhibition of the NF-κB signaling pathway.
Modulation of Nrf2-ARE Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress. Chalcones are known to activate this pathway, leading to the expression of antioxidant enzymes.
Caption: Predicted activation of the Nrf2-ARE antioxidant pathway.
Conclusion
This technical guide provides a foundational framework for the in silico investigation of this compound. The detailed protocols for molecular docking and ADMET prediction offer a systematic approach to virtually screen this compound for its therapeutic potential and drug-like properties. The elucidation of its predicted interactions with the NF-κB and Nrf2-ARE signaling pathways provides a mechanistic basis for its potential anti-inflammatory and antioxidant activities. While the current lack of specific quantitative data for this particular chalcone highlights an area for future experimental research, the information compiled for related compounds serves as a valuable guide. The integration of these in silico methodologies is poised to accelerate the rational design and development of novel chalcone-based therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core. They serve as crucial intermediates in the biosynthesis of flavonoids and exhibit a wide spectrum of biological activities. Among them, 3',4'-Dimethoxy-2'-hydroxychalcone has garnered significant interest in medicinal chemistry and drug discovery due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound via the Claisen-Schmidt condensation reaction.
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones.[2][3][4][5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative. In the synthesis of this compound, 3,4-dimethoxybenzaldehyde reacts with 2'-hydroxyacetophenone in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically in an alcoholic solvent.[1]
These application notes are intended to guide researchers in the efficient synthesis, purification, and characterization of this compound, facilitating further investigation into its biological activities and potential as a lead compound in drug development.
Data Presentation
A summary of the key quantitative data for the synthesis and characterization of this compound is presented in the table below.
| Parameter | Value |
| Reactants | |
| 2'-Hydroxyacetophenone | 1.0 equivalent |
| 3,4-Dimethoxybenzaldehyde | 1.0 equivalent |
| Catalyst (NaOH or KOH) | 2.0 - 3.0 equivalents |
| Solvent | Ethanol |
| Reaction Conditions | |
| Temperature | Room temperature (20-25 °C) |
| Reaction Time | 24 - 48 hours |
| Product Profile | |
| Product Name | This compound |
| Molecular Formula | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol [1][6][7] |
| Appearance | Yellow crystalline solid |
| Melting Point | 114-115 °C |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, ppm) | δ 12.8 (s, 1H, -OH), 7.90 (d, J=8.5 Hz, 1H), 7.65 (d, J=15.5 Hz, 1H), 7.45 (d, J=15.5 Hz, 1H), 7.20-7.05 (m, 3H), 6.90 (d, J=8.5 Hz, 1H), 3.95 (s, 3H, -OCH₃), 3.92 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 193.8, 163.5, 151.5, 149.3, 144.8, 136.2, 129.8, 127.9, 122.9, 119.8, 118.6, 114.6, 111.2, 109.9, 56.1, 56.0 |
| IR (KBr, cm⁻¹) | ~3450 (O-H stretching), ~1640 (C=O stretching), ~1580 (C=C stretching), ~1250 (C-O stretching) |
| Mass Spectrometry (m/z) | [M+H]⁺: 285.1121, [M-H]⁻: 283.0976[6][7] |
| Purification | |
| Primary Method | Recrystallization from ethanol |
| Secondary Method | Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient)[1] |
Experimental Protocols
Materials and Reagents
-
2'-Hydroxyacetophenone (99%)
-
3,4-Dimethoxybenzaldehyde (99%)
-
Sodium Hydroxide (NaOH) pellets or Potassium Hydroxide (KOH) pellets
-
Ethanol (95% or absolute)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (reagent grade)
-
Hexane (reagent grade)
-
Silica Gel (for column chromatography, 60-120 mesh)
-
Distilled water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 2'-hydroxyacetophenone and 1.0 equivalent of 3,4-dimethoxybenzaldehyde in a sufficient amount of ethanol (approximately 50-100 mL).
-
Addition of Base: While stirring the solution at room temperature, slowly add a solution of 2.0-3.0 equivalents of NaOH or KOH in a small amount of water or ethanol. The addition should be dropwise to control the initial exothermic reaction.
-
Reaction: Continue stirring the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v). The formation of the chalcone will be indicated by a new, more polar spot compared to the starting materials.
-
Work-up: After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated HCl until the pH is acidic (pH ~2-3). A yellow precipitate of the crude chalcone will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any inorganic salts. Allow the solid to air dry.
Purification of this compound
Method A: Recrystallization
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified yellow crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a desiccator to obtain pure this compound.
Method B: Column Chromatography (if further purification is required)[1]
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimum amount of the eluent (e.g., hexane:ethyl acetate 9:1) and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to yield the purified this compound.
Characterization
-
Melting Point: Determine the melting point of the purified product and compare it with the literature value.
-
Spectroscopic Analysis: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Visualizations
Reaction Mechanism
The following diagram illustrates the Claisen-Schmidt condensation mechanism for the synthesis of this compound.
Caption: Claisen-Schmidt condensation mechanism.
Experimental Workflow
The following diagram outlines the experimental workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
Applications and Future Perspectives
This compound and its analogs have demonstrated a range of biological activities that warrant further investigation.
-
Anti-inflammatory Activity: Chalcones are known to modulate inflammatory pathways.[1] Specifically, 2'-hydroxychalcones have been shown to inhibit the production of pro-inflammatory mediators.[8] The anti-inflammatory potential of this compound makes it a promising candidate for the development of novel treatments for inflammatory diseases.
-
Antioxidant Properties: The phenolic hydroxyl group and the conjugated system in the chalcone scaffold contribute to its antioxidant activity. This compound can act as a free radical scavenger, potentially mitigating oxidative stress-related cellular damage.
-
Anticancer Potential: Several chalcone derivatives have exhibited cytotoxic activity against various cancer cell lines. The potential of this compound as an anticancer agent could be explored by evaluating its effects on cell proliferation, apoptosis, and angiogenesis in different cancer models.
-
Drug Development: The straightforward synthesis and the possibility of introducing various substituents on the aromatic rings make the chalcone scaffold an attractive template for the design and synthesis of new therapeutic agents with improved potency and selectivity.
References
- 1. 3,4-Dimethoxy-2'-hydroxychalcone | 19152-36-4 | Benchchem [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. 3,4'-Dimethoxy-2'-hydroxychalcone | C17H16O4 | CID 6070899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Evaluating the Anticancer Activity of 3',4'-Dimethoxy-2'-hydroxychalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction Chalcones are a class of natural and synthetic compounds known for their broad range of biological activities, including anticancer properties.[1][2] The compound 3',4'-Dimethoxy-2'-hydroxychalcone belongs to this family and has demonstrated potential as an anticancer agent by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[3] This document provides detailed protocols for a panel of cell-based assays to quantify the cytotoxic and mechanistic effects of this chalcone derivative on cancer cells. The assays described herein are fundamental for the initial stages of anticancer drug development and screening.[4]
Proposed Mechanism of Action
Chalcone derivatives often exert their anticancer effects by modulating multiple cellular signaling pathways.[1] For this compound, a proposed mechanism involves the induction of mitochondrial-mediated apoptosis and arrest of the cell cycle at the G2/M phase. This is often associated with an increase in Reactive Oxygen Species (ROS), modulation of Bcl-2 family proteins, activation of caspases, and disruption of cyclin-dependent kinase (CDK) activity.
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
A systematic approach is crucial for evaluating the anticancer potential of a compound. The workflow begins with a general cytotoxicity screening, followed by more specific assays to elucidate the mechanism of cell death and cell cycle inhibition.
Caption: General experimental workflow for evaluating anticancer activity.
Data Presentation
Quantitative data from the assays should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound This table presents the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits the growth of 50% of the cancer cells.
| Cell Line | Incubation Time | IC50 (µM) |
| MCF-7 (Breast) | 48 hours | 9.8 ± 1.2 |
| HeLa (Cervical) | 48 hours | 15.4 ± 2.1 |
| HCT116 (Colon) | 48 hours | 12.5 ± 1.8 |
Table 2: Apoptosis Induction in HCT116 Cells (48h Treatment) This table shows the percentage of cells in different stages of apoptosis after treatment.
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | 0 | 95.1 ± 2.5 | 2.5 ± 0.6 | 2.4 ± 0.5 |
| Chalcone | 12.5 (IC50) | 45.2 ± 3.1 | 35.8 ± 2.8 | 19.0 ± 2.1 |
Table 3: Cell Cycle Distribution in HCT116 Cells (48h Treatment) This table illustrates the effect of the chalcone on the cell cycle phases.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.4 ± 3.3 | 24.1 ± 2.0 | 20.5 ± 1.9 |
| Chalcone | 12.5 (IC50) | 20.1 ± 2.5 | 15.3 ± 1.8 | 64.6 ± 4.2 |
Table 4: Relative Expression of Key Regulatory Proteins (48h Treatment) This table shows the change in expression levels of proteins involved in apoptosis and the cell cycle, as determined by Western Blot.
| Target Protein | Function | Relative Expression (Fold Change vs. Control) |
| Bcl-2 | Anti-apoptotic | 0.45 |
| Bax | Pro-apoptotic | 2.10 |
| Cleaved Caspase-3 | Apoptosis effector | 3.50 |
| Cyclin B1 | G2/M transition | 0.30 |
Experimental Protocols
Cell Viability - MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines (e.g., HCT116, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the chalcone. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[6][7] During this time, visible purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the control wells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay - Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by FITC-conjugated Annexin V.[9] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Binding Buffer
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.[10] Treat the cells with this compound at its IC50 concentration for 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 1,500 rpm for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis - Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Ice-cold 70% ethanol
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates. After 24 hours, treat the cells with the chalcone at its IC50 concentration for 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[10]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.
Protein Expression Analysis - Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate.[12] This is crucial for confirming the molecular mechanism by analyzing key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., Cyclin B1, CDK1).[13]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with the chalcone as described previously. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes in TBST, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.
Caption: Logical relationship between key cell-based assays.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethoxy-2'-hydroxychalcone | 19152-36-4 | Benchchem [benchchem.com]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay [protocols.io]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. or.niscpr.res.in [or.niscpr.res.in]
- 12. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 13. letstalkacademy.com [letstalkacademy.com]
- 14. blog.championsoncology.com [blog.championsoncology.com]
Application Notes and Protocols: Flavonoid Synthesis from 3',4'-Dimethoxy-2'-hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are recognized as crucial precursors in the biosynthesis of a wide array of flavonoids and isoflavonoids.[1][2] The specific chalcone, 3',4'-Dimethoxy-2'-hydroxychalcone, serves as a valuable starting material for the synthesis of various flavonoids, which are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory and antioxidant properties.[3][4] The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the chalcone backbone plays a pivotal role in modulating the biological activities of the resulting flavonoid derivatives.[4]
This document provides detailed protocols for the synthesis of flavonoids using this compound as the starting material. It also outlines the potential applications of the synthesized flavonoids, with a focus on their anti-inflammatory effects, and includes relevant quantitative data and pathway diagrams to support further research and development.
Synthesis of this compound
The synthesis of the starting material, this compound, is typically achieved through a Claisen-Schmidt condensation reaction.[3] This reaction involves the condensation of an appropriate acetophenone with an aromatic aldehyde in the presence of a base.
Experimental Protocol: Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, 40-50% w/v).[5][6]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically left for 24 hours.[5]
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[3]
Flavonoid Synthesis via Oxidative Cyclization
The conversion of 2'-hydroxychalcones to their corresponding flavones is commonly achieved through an oxidative cyclization reaction. A widely used and efficient method employs iodine (I₂) in dimethyl sulfoxide (DMSO).[6][7]
Experimental Protocol: Oxidative Cyclization
-
Reaction Setup: Dissolve the synthesized this compound (1 equivalent) in DMSO in a round-bottom flask.
-
Reagent Addition: Add a catalytic amount of iodine (I₂) to the solution.
-
Heating: Heat the reaction mixture, typically at reflux, and stir for several hours. The reaction progress should be monitored by TLC.
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Purification: The precipitated flavone can be collected by filtration, washed with water, and dried. Recrystallization or column chromatography can be used for further purification to yield the desired flavonoid, such as 3',4'-dimethoxy-7-hydroxyflavone.[6]
Applications in Drug Discovery
Flavonoids derived from this compound are promising candidates for drug development, primarily due to their anti-inflammatory properties.
Anti-inflammatory Activity
Research has demonstrated that 2'-hydroxychalcone derivatives can exert their anti-inflammatory effects by modulating key signaling pathways.[8] Specifically, they have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α).[8] This inhibition is often achieved through the suppression of the nuclear factor kappa-B (NF-κB) signaling pathway.[9][10]
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2).[9] Flavonoids derived from 2'-hydroxychalcones can interfere with this cascade, preventing the activation of NF-κB and thereby reducing the inflammatory response.[9]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of related chalcones and flavonoids.
Table 1: Synthesis Yields of Chalcones and Flavones
| Starting Materials | Product | Reaction Type | Catalyst/Reagent | Yield (%) | Reference |
| 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde | 2',6'-dihydroxy-3,4-dimethoxy chalcone | Claisen-Schmidt | NaOH (solid) | 70 | [5] |
| 2',6'-dihydroxy-3,4-dimethoxy chalcone | 5-hydroxy-3',4'-dimethoxy flavone | Oxidative Cyclization | Iodine | 62 | [5] |
| 2',4'-dihydroxyacetophenones, 3,4-dimethoxybenzaldehydes | 2',4'-dihydroxy-3,4-dimethoxychalcone | Claisen-Schmidt | NaOH (aq) | - | [6] |
| 2',4'-dihydroxy-3,4-dimethoxychalcone | 7-hydroxy-3',4'-dimethoxyflavone | Oxidative Cyclization | I₂ in DMSO | - | [6] |
Table 2: Biological Activity of Related Chalcones and Flavonoids
| Compound | Biological Activity Assay | Target/Cell Line | IC₅₀ Value (µg/mL) | Reference |
| 2',4',4-Trihydroxychalcone | Anti-butyrylcholinesterase | - | 26.55 ± 0.55 | [5] |
| 4',7-Dihydroxyflavanone | Anticholinesterase | - | - | [5] |
| 4'-Hydroxy-5,7-dimethoxyflavanone | Antitumor | - | - | [5] |
| 2'-hydroxy-4-methoxychalcone | Antitumor | - | - | [5] |
Visualizations
Caption: Experimental workflow for the synthesis and application of flavonoids.
Caption: Inhibition of the NF-κB signaling pathway by synthesized flavonoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethoxy-2'-hydroxychalcone | 19152-36-4 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 3',4'-Dimethoxy-2'-hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds that form a central core for a variety of important biological molecules. They are precursors in flavonoid biosynthesis in plants and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3',4'-Dimethoxy-2'-hydroxychalcone is a specific chalcone derivative with potential therapeutic applications. The presence of methoxy and hydroxyl functional groups may influence its bioavailability and biological activity.[1]
These application notes provide a comprehensive guide for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory and anticancer effects. The protocols outlined are based on established methodologies for testing chalcone derivatives and related compounds, offering a solid foundation for preclinical research.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for designing appropriate formulations for in vivo administration.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | [2] |
| Molecular Weight | 284.31 g/mol | [2] |
| XLogP3 | 3.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
I. In Vivo Anti-inflammatory Activity Assessment
The anti-inflammatory potential of this compound can be evaluated using well-established rodent models of acute and chronic inflammation. Many chalcone derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[4][5]
A. Carrageenan-Induced Paw Edema Model (Acute Inflammation)
This model is widely used to assess the efficacy of anti-inflammatory agents.
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220 g for rats, 20-25 g for mice).
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Positive Control: Administer a standard anti-inflammatory drug like Indomethacin (10 mg/kg, p.o.).
-
Test Groups: Administer this compound at different doses (e.g., 25, 50, and 100 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, positive control, or test compound orally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Expected Quantitative Data (Illustrative):
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| This compound | 25 | 0.68 ± 0.04 | 20.00 |
| This compound | 50 | 0.51 ± 0.03 | 40.00 |
| This compound | 100 | 0.39 ± 0.04 | 54.12 |
B. Arachidonic Acid-Induced Ear Edema Model (Topical Anti-inflammatory)
This model is suitable for evaluating the topical anti-inflammatory effects of the compound. A structurally related compound, 2'-hydroxy-3',4',3,4-tetramethoxychalcone, has shown efficacy in this model.[3][6]
Experimental Protocol:
-
Animal Model: Swiss albino mice (6-8 weeks old, 20-25 g).
-
Grouping:
-
Vehicle Control: Apply the vehicle (e.g., acetone).
-
Positive Control: Apply a standard topical anti-inflammatory agent (e.g., Indomethacin).
-
Test Groups: Apply this compound at different concentrations.
-
-
Treatment Application: Apply the test compound or controls topically to the inner and outer surfaces of the right ear 30 minutes before inducing inflammation.
-
Induction of Edema: Apply a solution of arachidonic acid in acetone to the right ear.
-
Measurement of Edema: After a specified time (e.g., 1 hour), sacrifice the animals and take a biopsy from both ears using a punch. Weigh the biopsies to determine the increase in ear weight due to inflammation.
-
Data Analysis: Calculate the percentage inhibition of ear edema.
II. In Vivo Anticancer Activity Assessment
The anticancer potential of this compound can be investigated using a xenograft model with a suitable human cancer cell line. In vitro studies have shown that some chalcones possess cytotoxic activity against various cancer cell lines.[7] A study on a related chalcone has demonstrated in vivo antitumor effects in a human liver cancer xenograft model.[8]
A. Human Tumor Xenograft Model
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Cell Line: A human cancer cell line known to be sensitive to chalcones in vitro (e.g., a breast, colon, or liver cancer cell line).
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (length × width²) / 2.
-
Grouping and Treatment: When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the following groups (n=8-10 per group):
-
Vehicle Control: Administer the vehicle (e.g., a solution of DMSO and polyethylene glycol).
-
Positive Control: Administer a standard chemotherapeutic agent (e.g., doxorubicin).
-
Test Groups: Administer this compound at different doses (e.g., 50 and 100 mg/kg, intraperitoneally or orally) daily or on a specified schedule.
-
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), sacrifice the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor weights and volumes between the treatment groups and the control group.
Expected Quantitative Data (Illustrative):
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (g) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1.5 ± 0.2 | - |
| Doxorubicin | 5 | 0.4 ± 0.1 | 73.3 |
| This compound | 50 | 1.0 ± 0.15 | 33.3 |
| This compound | 100 | 0.7 ± 0.1 | 53.3 |
III. Preliminary Toxicity Assessment
A preliminary acute toxicity study is essential to determine the safety profile of the compound.
A. Acute Oral Toxicity Study (Up-and-Down Procedure)
Experimental Protocol:
-
Animal Model: Female Swiss albino mice (6-8 weeks old).
-
Procedure: Administer a starting dose of this compound to a single animal. Observe the animal for signs of toxicity for 48 hours. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased. This sequential dosing allows for the estimation of the LD50.
-
Observations: Monitor the animals for changes in behavior, body weight, and any signs of morbidity or mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Visualizations
Signaling Pathway Diagram
Chalcones often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5] The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study.
Caption: General workflow for in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethoxy-2'-hydroxychalcone | 19152-36-4 | Benchchem [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of 3',4'-Dimethoxy-2'-hydroxychalcone in aqueous media
Welcome to the technical support center for 3',4'-Dimethoxy-2'-hydroxychalcone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic chalcone derivative with potential applications in various research fields, including cancer and inflammation studies. Like many chalcones, it is a lipophilic molecule with poor water solubility, which can significantly hinder its handling in aqueous experimental systems and limit its bioavailability in preclinical studies.
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties are summarized in the table below. The high LogP value is indicative of its low aqueous solubility.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₄ | [1] |
| Molecular Weight | 284.31 g/mol | [1] |
| Melting Point | 113 - 115 °C | [2] |
| XLogP3 | 3.8 | [1] |
| Appearance | Yellow to Orange Solid | [2] |
Q3: In which organic solvents is this compound soluble?
A3: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in chloroform and ethyl acetate.[2][3] For in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM).[3]
Troubleshooting Guide: Low Aqueous Solubility
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: Precipitate forms when adding my DMSO stock solution to an aqueous buffer.
-
Cause: The concentration of the chalcone exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution may be too low to maintain solubility.
-
Solutions:
-
Increase the final DMSO concentration: While keeping the final DMSO concentration as low as possible to avoid solvent effects on your experimental system, you may need to increase it slightly. Most cell-based assays can tolerate DMSO concentrations up to 0.5-1%.
-
Lower the final concentration of the chalcone: If your experimental design allows, reducing the final working concentration of the chalcone may resolve the precipitation issue.
-
Use a co-solvent system: The addition of a pharmaceutically acceptable co-solvent can improve solubility. See the experimental protocols section for more details.
-
Explore advanced formulation strategies: For persistent solubility issues, consider using cyclodextrins, solid dispersions, or nanoemulsions to enhance aqueous solubility.
-
Problem: I need to prepare an aqueous solution of this compound without using organic solvents.
-
Cause: The intrinsic aqueous solubility of the compound is very low.
-
Solutions:
-
pH adjustment: The solubility of phenolic compounds like this chalcone can be pH-dependent. Increasing the pH of the aqueous medium can deprotonate the hydroxyl group, potentially increasing solubility. However, be mindful of the pH stability of the compound and the requirements of your experiment.
-
Cyclodextrin complexation: Encapsulating the chalcone within a cyclodextrin molecule can significantly enhance its aqueous solubility. See the experimental protocols section for a general procedure.
-
Quantitative Solubility Data
| Solvent | Estimated Solubility (µg/mL) | Remarks |
| Water (pH 7.4) | < 1 | Practically insoluble. |
| Phosphate Buffered Saline (PBS) | < 1 | Practically insoluble. |
| Ethanol | 100 - 500 | Moderately soluble. |
| Methanol | 50 - 200 | Sparingly soluble. |
| Dimethyl Sulfoxide (DMSO) | > 10,000 (up to 50 mM or ~14 mg/mL) | Freely soluble.[3] |
| Chloroform | 10 - 100 | Slightly soluble.[2] |
| Ethyl Acetate | 10 - 100 | Slightly soluble.[2] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This protocol outlines a standard method to determine the solubility of this compound in your aqueous medium of choice.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of the chalcone in a suitable organic solvent (e.g., DMSO) at known concentrations.
-
Add an excess amount of the chalcone to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analyze the concentration of the dissolved chalcone in the filtrate using a validated HPLC method.
-
Construct a calibration curve from the standard solutions to quantify the chalcone concentration in the saturated solution. This concentration represents the aqueous solubility.
Protocol 2: Preparation of a Co-solvent System
Materials:
-
This compound
-
DMSO
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Saline or aqueous buffer
Procedure:
-
Prepare a stock solution of the chalcone in DMSO (e.g., 20 mg/mL).
-
In a separate tube, mix PEG 400 and Tween 80 in a desired ratio (e.g., 4:1 v/v).
-
Add the DMSO stock solution to the PEG 400/Tween 80 mixture and vortex thoroughly.
-
Slowly add the saline or aqueous buffer to the organic phase while vortexing to form a clear solution. The final concentration of the organic solvents should be kept to a minimum.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare a saturated aqueous solution of HP-β-CD.
-
Add an excess amount of the chalcone to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-72 hours.
-
Filter the solution to remove the undissolved chalcone.
-
Freeze-dry the resulting solution to obtain the chalcone-HP-β-CD inclusion complex as a powder.
-
The powder can then be reconstituted in an aqueous medium for your experiments.
Visualizations
Caption: A workflow diagram for troubleshooting low solubility issues.
Caption: Overview of strategies to enhance aqueous solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
References
Common side products in the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.
Question: My reaction yielded an oily or gummy product instead of a solid precipitate. What are the possible causes and solutions?
Answer:
The formation of an oily or gummy product is a common issue in chalcone synthesis and can be attributed to several factors:
-
Presence of Excess Starting Materials: Unreacted 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde can remain in the crude product, contributing to a non-crystalline consistency.
-
Formation of the Aldol Adduct: The initial product of the Claisen-Schmidt condensation is a β-hydroxyketone (aldol adduct). Incomplete dehydration of this intermediate to the final chalcone can result in an oily mixture.
-
Side Reactions: The formation of various side products, as detailed in the table below, can also lead to an impure, non-crystalline final product.
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. The reaction should be stopped once the starting materials are consumed to minimize side product formation.
-
Optimize Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can sometimes favor the precipitation of the desired chalcone and minimize side reactions.
-
Reaction Time: Prolonged reaction times can lead to the formation of degradation products or the cyclization of the chalcone to a flavanone.
-
-
Purification: If an oily product is obtained, purification by column chromatography on silica gel is recommended. A common eluent system is a gradient of hexane and ethyl acetate.
Question: My final product shows unexpected peaks in the NMR spectrum. What are the likely side products?
Answer:
Several side products can form during the synthesis of this compound. The table below summarizes the most common ones, their potential causes, and key analytical signatures.
| Side Product | Structure | Reason for Formation | Key Analytical Signatures | Prevention/Minimization |
| Unreacted 2'-hydroxyacetophenone | 1-(2-hydroxyphenyl)ethanone | Incomplete reaction. | Signals corresponding to the starting acetophenone in ¹H and ¹³C NMR. | Ensure proper stoichiometry and reaction time. Monitor reaction by TLC. |
| Unreacted 3,4-dimethoxybenzaldehyde | 3,4-dimethoxybenzaldehyde | Incomplete reaction. | Aldehyde proton signal (~9.8 ppm) in ¹H NMR. | Ensure proper stoichiometry and reaction time. Monitor reaction by TLC. |
| β-Hydroxyketone (Aldol Adduct) | 1-(2-hydroxyphenyl)-3-hydroxy-3-(3,4-dimethoxyphenyl)propan-1-one | Incomplete dehydration of the initial aldol addition product. | Absence of the characteristic α,β-unsaturated ketone signals and presence of a hydroxyl group and a CH-OH proton signal in the NMR spectrum. | Ensure sufficient reaction time and/or increase the temperature towards the end of the reaction to promote dehydration. Acidic work-up can also facilitate dehydration. |
| Flavanone | 2-(3,4-dimethoxyphenyl)-2,3-dihydrochromen-4-one | Intramolecular cyclization of the 2'-hydroxychalcone, often catalyzed by acid or base, or induced by heat.[1][2] | Disappearance of the α,β-unsaturated protons and appearance of signals corresponding to the flavanone structure in the NMR spectrum. | Use milder reaction conditions (lower temperature, shorter reaction time). Careful control of pH during work-up is crucial. |
| 3,4-dimethoxybenzyl alcohol | (3,4-dimethoxyphenyl)methanol | Cannizzaro reaction of 3,4-dimethoxybenzaldehyde in the presence of a strong base.[3] | Signals for the benzylic CH₂OH group in the NMR spectrum. | Use a less concentrated base or add the base slowly to the reaction mixture. |
| 3,4-dimethoxybenzoic acid | 3,4-dimethoxybenzoic acid | Cannizzaro reaction of 3,4-dimethoxybenzaldehyde in the presence of a strong base.[3] | Carboxylic acid proton signal in ¹H NMR (can be broad and may exchange with D₂O). | Use a less concentrated base or add the base slowly to the reaction mixture. |
| Self-condensation product of 2'-hydroxyacetophenone | (E)-1,3-bis(2-hydroxyphenyl)but-2-en-1-one | Self-condensation of the starting ketone, although less favored than the reaction with the aldehyde. | Complex aromatic and vinyl signals in the NMR spectrum. | Use a slight excess of the aldehyde to favor the crossed condensation. |
Question: How can I prevent the cyclization of my 2'-hydroxychalcone to the corresponding flavanone?
Answer:
The cyclization to a flavanone is a common side reaction for 2'-hydroxychalcones, particularly under basic or acidic conditions, or upon heating.[1][2] To minimize this:
-
Maintain a Low Temperature: Perform the reaction and work-up at low temperatures to reduce the rate of cyclization.
-
Control pH: During the work-up, neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions for extended periods.
-
Prompt Isolation: Isolate the chalcone product as soon as the reaction is complete to prevent post-reaction cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of this compound?
A1: A typical Claisen-Schmidt condensation protocol involves the following steps:
-
Dissolve Reactants: Dissolve 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in a suitable solvent, such as ethanol or methanol.
-
Base Addition: Slowly add an aqueous or alcoholic solution of a base (e.g., NaOH or KOH) to the stirred mixture, maintaining a low temperature (e.g., 0-25 °C).
-
Reaction: Stir the reaction mixture for a specified time (typically a few hours) at room temperature or below. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into cold water or a mixture of ice and dilute acid (e.g., HCl) to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][5]
Q2: What purification methods are most effective for this compound?
A2: The most common and effective purification methods are:
-
Recrystallization: If the crude product is a solid, recrystallization from a solvent like ethanol is often sufficient to obtain a pure product.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase is highly effective.[6]
Q3: How can I confirm the structure of my synthesized this compound?
A3: The structure can be confirmed using standard spectroscopic techniques:
-
¹H NMR: Look for the characteristic doublets for the α and β protons of the enone system with a large coupling constant (typically >15 Hz) indicating a trans configuration. You should also see signals for the aromatic protons and the methoxy groups.
-
¹³C NMR: The spectrum will show the characteristic carbonyl carbon signal and signals for the sp² carbons of the double bond and the aromatic rings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Look for the characteristic stretching frequencies of the C=O (conjugated ketone) and O-H groups.
Visualizations
Reaction Pathway and Potential Side Products
Caption: Reaction pathway for the synthesis of this compound and common side reactions.
Troubleshooting Workflow for Impure Product
References
- 1. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. nepjol.info [nepjol.info]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethoxy-2'-hydroxychalcone | 19152-36-4 | Benchchem [benchchem.com]
How to prevent the degradation of 3',4'-Dimethoxy-2'-hydroxychalcone during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of degradation of 3',4'-Dimethoxy-2'-hydroxychalcone during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccator to prevent exposure to moisture. It is also crucial to protect the compound from light. When in solution, it is recommended to use the solution within 24 hours and protect it from light to prevent degradation.
Q2: What are the primary factors that can cause the degradation of this chalcone?
The main factors contributing to the degradation of this compound are:
-
Light: Exposure to light, particularly UV radiation, can induce photochemical reactions.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
pH: The stability of the chalcone is pH-dependent, with both acidic and basic conditions potentially causing hydrolysis.
-
Oxygen: As a phenolic compound, it is susceptible to oxidative degradation.
Q3: What are the likely degradation products of this compound?
While specific degradation products for this exact chalcone are not extensively documented in publicly available literature, based on the degradation pathways of similar 2'-hydroxychalcones, the following are likely:
-
Photodegradation: Isomerization of the trans double bond to the cis isomer, and cyclization to form the corresponding flavanone, 7-hydroxy-3',4'-dimethoxyflavanone.
-
Hydrolysis (Acidic/Basic): Cleavage of the methoxy groups to form hydroxylated derivatives or breakdown of the chalcone backbone.
-
Oxidation: Formation of various oxidized species, including quinone-type structures, due to the presence of the phenolic hydroxyl group.
Troubleshooting Guide: Common Issues Encountered During Experiments
| Issue | Possible Cause | Troubleshooting/Prevention |
| Loss of biological activity of the compound over time. | Degradation of the chalcone due to improper storage. | Store the compound as a solid at -20°C in a desiccator, protected from light. Prepare fresh solutions for experiments and use them within 24 hours. |
| Appearance of unexpected peaks in HPLC analysis of a stored sample. | Formation of degradation products. | Confirm the identity of the degradation products using LC-MS. Review storage conditions and handling procedures to minimize degradation. |
| Color change of the compound (e.g., darkening). | Oxidation of the phenolic group. | Store in an inert atmosphere (e.g., under argon or nitrogen) and avoid exposure to air, especially for long-term storage of solutions. |
| Inconsistent experimental results between batches. | Partial degradation of one batch of the compound. | Perform a purity check (e.g., by HPLC) on each new batch and on stored batches before use. |
Quantitative Data on Stability
Although specific quantitative stability data for this compound is limited, the following table provides representative data based on forced degradation studies of similar chalcones, illustrating the expected stability profile under various stress conditions.
| Stress Condition | Duration | Temperature | Reagent | Expected Degradation (%) |
| Acid Hydrolysis | 24 hours | 60°C | 0.1 M HCl | 10 - 20% |
| Base Hydrolysis | 8 hours | 40°C | 0.1 M NaOH | 20 - 40% |
| Oxidative | 24 hours | Room Temp. | 3% H₂O₂ | 15 - 30% |
| Thermal | 48 hours | 80°C | - | 5 - 15% |
| Photolytic | 24 hours | Room Temp. | UV Light (254 nm) | 30 - 60% |
Note: This data is illustrative and the actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the degradation of this compound.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of the chalcone (around 350-370 nm).
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a suitable concentration (e.g., 10-50 µg/mL).
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is confirmed by demonstrating that degradation products do not interfere with the quantification of the parent compound.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of the compound under stress conditions.
1. Acid and Base Hydrolysis:
-
Incubate a solution of the chalcone (e.g., 100 µg/mL in a suitable solvent) with 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis) at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours), neutralize them, and analyze by the validated HPLC method.
2. Oxidative Degradation:
-
Treat a solution of the chalcone with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Analyze samples at various time intervals to determine the extent of degradation.
3. Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).
-
Analyze samples at different time points.
4. Photodegradation:
-
Expose a solution of the chalcone to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the exposed and control samples at various time points.
Signaling Pathways and Experimental Workflows
Chalcones, including this compound and its analogs, are known to modulate several key signaling pathways involved in inflammation and cancer.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: 3',4'-Dimethoxy-2'-hydroxychalcone Toxicity Reduction
Welcome to the technical support center for researchers working with 3',4'-Dimethoxy-2'-hydroxychalcone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on strategies to mitigate toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the known toxicities associated with chalcones?
Chalcones, as a class of compounds, can exhibit cytotoxicity, which is often harnessed for anticancer applications. However, this can also lead to off-target toxicity in non-cancerous cells. The presence of the α,β-unsaturated ketone system in the chalcone scaffold is a key structural feature that contributes to its biological activities, including potential toxicity. Some studies on related chalcones have indicated that certain substitution patterns, such as methoxy groups at the 3, 4, and 5 positions of the B-ring, may increase cytotoxicity[1]. For some 2'-hydroxychalcones, toxicity in specific cell models has been linked to the induction of oxidative stress and apoptosis[2].
Q2: What are the primary strategies to reduce the toxicity of this compound?
There are two main strategic pillars for reducing the toxicity of this compound: chemical modification and advanced formulation.
-
Chemical Modification: Altering the structure of the chalcone can modulate its toxicological profile. This involves synthesizing analogs with different substituents on the aromatic rings to identify derivatives with an improved therapeutic index. It has been observed that structural modifications can lead to synthetic analogs with enhanced potency and reduced toxicity compared to the parent compounds[3].
-
Formulation Strategies: Encapsulating or co-formulating the chalcone with other excipients can alter its pharmacokinetic and pharmacodynamic properties, potentially leading to reduced toxicity.
Q3: How can formulation strategies help in reducing Cmax-related toxicity?
If the toxicity of this compound is found to be related to its peak plasma concentration (Cmax), pharmacokinetic-modulating formulations can be employed. These are designed to control the release of the drug, thereby lowering the Cmax while maintaining the overall exposure (Area Under the Curve - AUC). This approach can mitigate dose-dependent side effects.
Troubleshooting Guides
Problem 1: High in vitro cytotoxicity observed in normal (non-cancerous) cell lines.
Possible Cause: The intrinsic chemical structure of this compound may be causing off-target effects.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50): First, establish a baseline for toxicity by determining the 50% cytotoxic concentration (CC50) on a panel of relevant normal cell lines. For example, a study on 2-hydroxychalcone assessed its cytotoxicity on human dermal fibroblasts (HDFa) and human epidermal keratinocytes (HaCat)[4][5].
-
Synthesize and Screen Analogs:
-
Rationale: Minor structural changes can significantly impact biological activity and toxicity.
-
Protocol: Synthesize a small library of analogs by modifying the substitution patterns on the A and B rings of the chalcone. For example, consider replacing methoxy groups with other functional groups or altering their positions. The general synthesis of chalcones is often achieved through a Claisen-Schmidt condensation reaction[6].
-
Screening: Screen the synthesized analogs against the same panel of normal cell lines to identify compounds with a higher CC50 (lower toxicity).
-
-
Encapsulation/Formulation:
-
Rationale: Encapsulating the chalcone can alter its interaction with cells and may reduce its immediate cytotoxic effect.
-
Protocol: Formulate this compound with carriers such as cyclodextrins or liposomes. Then, re-evaluate the cytotoxicity of the formulated compound.
-
Problem 2: Adverse effects observed in animal models at therapeutically relevant doses.
Possible Cause: The compound may have poor pharmacokinetics, leading to high systemic exposure and off-target effects, or the toxicity may be mechanism-based.
Troubleshooting Steps:
-
Conduct Dose-Range Finding Studies: Perform acute or sub-chronic toxicity studies in a relevant animal model (e.g., mice) to determine the maximum tolerated dose (MTD) and the median lethal dose (LD50). A study on synthetic chalcones determined the LD50 to be greater than 550 mg/kg in BALB/c mice[7].
-
Employ Advanced Formulation Strategies:
-
Nanosuspensions: If poor solubility is an issue, creating a nanosuspension can improve bioavailability and may allow for lower, less toxic doses to be administered.
-
Amorphous Solid Dispersions: This is another strategy to enhance the solubility and dissolution rate of poorly water-soluble compounds, potentially improving the therapeutic window.
-
-
Co-administration with a Mitigating Agent: If the mechanism of toxicity is known (e.g., oxidative stress), co-administering an antioxidant or another protective agent could be explored. This is a pharmacodynamic-modulating approach.
Quantitative Data Summary
The following tables summarize toxicity data for related chalcone compounds from the literature. Note that direct toxicity data for this compound on normal cell lines is limited in the public domain.
Table 1: In Vitro Cytotoxicity of 2-Hydroxychalcone on Human Cell Lines
| Cell Line | Model | CC50 (µg/mL) | Reference |
| HDFa (fibroblasts) | 2D (monolayer) | > 200 | [4] |
| HDFa (fibroblasts) | 3D (spheroid) | > 200 | [4] |
| HaCat (keratinocytes) | 2D (monolayer) | 84.16 | [4] |
| HaCat (keratinocytes) | 3D (spheroid) | 152.0 | [4] |
Table 2: In Vivo Toxicity of Chalcones
| Compound | Animal Model | Route of Administration | Observed Toxicity | Reference |
| 2-Hydroxychalcone | Galleria mellonella | Injection | > 90% survival at 200 mg/kg | [4] |
| Synthetic Chalcones (40, 42, 43) | BALB/c mice | Intraperitoneal | LD50 > 550 mg/kg | [7] |
Experimental Protocols
Protocol 1: General Synthesis of Chalcone Analogs via Claisen-Schmidt Condensation
This protocol describes a general method for synthesizing chalcone derivatives.
-
Reactant Preparation: Dissolve equimolar amounts of a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde in ethanol.
-
Base Catalysis: Add a catalytic amount of a strong base (e.g., aqueous solution of potassium hydroxide or sodium hydroxide) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxicity of a compound on a cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
References
- 1. Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Hydroxychalcone Induced Cytotoxicity via Oxidative Stress in the Lipid-Loaded Hepg2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Toxicological Assessment of 2-Hydroxychalcone-Mediated Photodynamic Therapy: Comparative In Vitro and In Vivo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielosp.org [scielosp.org]
Validation & Comparative
A Comparative Guide to In Vitro Bioactivity of 3',4'-Dimethoxy-2'-hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro biological activities of 3',4'-Dimethoxy-2'-hydroxychalcone and structurally related chalcones. The information is compiled to support further research and development of this class of compounds. While specific experimental data for this compound is emerging, this guide leverages available data from close analogues to predict its potential bioactivity and validate assay methodologies.
Anticancer Activity: Cytotoxicity and Apoptosis Induction
Chalcones, including the 2'-hydroxy scaffold, are widely recognized for their potential as anticancer agents.[1] In vitro studies typically evaluate these compounds for their ability to reduce cancer cell viability and induce programmed cell death (apoptosis).
Comparative Cytotoxicity Data (IC₅₀ Values)
While specific IC₅₀ values for this compound are not prominently available in the reviewed literature, data from related methoxylated chalcones demonstrate potent cytotoxic effects across various cancer cell lines. This comparative data is crucial for assay validation and benchmarking.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound |
| Hypothetical Target Compound | Breast, Colon, etc. | Data Not Available | - |
| 3,3',4',5'-Tetramethoxychalcone | Hep G2 (Liver) | 1.8 | Doxorubicin |
| 3,3',4',5'-Tetramethoxychalcone | Colon 205 (Colon) | 2.2 | Doxorubicin |
| Prenylated Chalcone 12 | MCF-7 (Breast) | 4.19 ± 1.04 | Doxorubicin |
| Prenylated Chalcone 13 | MCF-7 (Breast) | 3.30 ± 0.92 | Doxorubicin |
| Chlorinated Chalcones | MCF-7, HeLa, WiDr | 0.8 - 4.3 | - |
This table includes data from structurally related compounds to provide context for potential activity.
Postulated Signaling Pathway: Intrinsic Apoptosis
2'-hydroxychalcones are known to induce apoptosis in cancer cells, often through the intrinsic or mitochondrial pathway.[2] This process is initiated by intracellular stress, such as that caused by reactive oxygen species (ROS) accumulation, leading to the activation of a caspase cascade and cell death.[3][4]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration.
Anti-inflammatory Activity: Nitric Oxide Inhibition
Chronic inflammation is linked to numerous diseases, and the overproduction of inflammatory mediators like nitric oxide (NO) is a key target for anti-inflammatory agents. Chalcones have demonstrated the ability to inhibit NO production in immune cells.[5]
Comparative NO Inhibition Data (IC₅₀ Values)
The following table presents NO inhibition data for related chalcones in lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophage cells.
| Compound/Derivative | IC₅₀ (µM) for NO Inhibition |
| Hypothetical Target Compound | Data Not Available |
| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | 0.3 |
| 3,3',4',5'-Tetramethoxychalcone | 0.3 |
| 2'-hydroxy-4',6'-dimethoxychalcone | 7.1 - 9.6 |
This table includes data from structurally related compounds to provide context for potential activity.[6][7]
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of many chalcones are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, like LPS, trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Experimental Protocol: Griess Assay for Nitric Oxide
The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation & Measurement: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.
Antioxidant Activity: Radical Scavenging
The antioxidant potential of chalcones is often attributed to their chemical structure, which allows them to donate a hydrogen atom to scavenge free radicals.[9]
Comparative Antioxidant Data
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating antioxidant activity.[10] While specific data for this compound is limited, related 2'-hydroxychalcones have shown significant radical scavenging ability. For example, a chalcone with two hydroxyl groups on the B-ring demonstrated 82.4% DPPH radical scavenging activity.[9] The activity is highly dependent on the substitution pattern of hydroxyl and methoxy groups.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound in methanol. Ascorbic acid is often used as a positive control.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.
Conclusion
The available in vitro data on analogues of this compound suggest it is a promising candidate for further investigation as an anticancer, anti-inflammatory, and antioxidant agent. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for validating these potential therapeutic effects. Future studies should focus on generating specific quantitative data for this compound to accurately determine its potency and mechanism of action in these key biological assays.
References
- 1. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPPH radical scavenging reaction of hydroxy- and methoxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes for 3',4'-Dimethoxy-2'-hydroxychalcone
A Comparative Guide to the Synthetic Routes of 3',4'-Dimethoxy-2'-hydroxychalcone
The synthesis of this compound, a chalcone derivative with noteworthy biological activities, can be achieved through several synthetic pathways. This guide provides a comparative analysis of the most common methods, including the traditional Claisen-Schmidt condensation and more contemporary, environmentally friendly "green" chemistry approaches. The comparison focuses on key performance indicators such as reaction yield, time, and conditions, supported by detailed experimental protocols.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for this compound is often a trade-off between reaction efficiency, time, cost, and environmental impact. The following table summarizes the quantitative data for different synthetic methodologies.
| Synthetic Method | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Claisen-Schmidt | NaOH or KOH | Ethanol | 24 hours | 40-70% | [1] |
| Microwave-Assisted Synthesis | KOH | Methanol | 2 minutes | 86% | [2] |
| Microwave-Assisted Synthesis | Ionic Liquid | [DDMIm]Br | 10-15 minutes | 52-83% | [3] |
| Solvent-Free Grinding | NaOH | None | 30 minutes | 32.5% | [1] |
| Ultrasound Irradiation | NaOH | Ethanol-Water | Not Specified | High Yields | [4] |
| Ball Mill Synthesis | KOH | None | 2 x 30 minutes | 96% | [2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative of the general procedures found in the literature for the synthesis of chalcones.
Conventional Claisen-Schmidt Condensation
This classical method involves the base-catalyzed condensation of an appropriate acetophenone and benzaldehyde.
Materials:
-
2'-Hydroxyacetophenone
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
Dissolve 2'-hydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.[5]
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred mixture of reactants.[5]
-
Continue stirring the reaction mixture at room temperature for 24 hours.[1][5] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.[5]
-
A yellow precipitate of this compound will form.
-
Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry the product.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction, leading to higher yields in a shorter time.[7][8]
Materials:
-
2'-Hydroxyacetophenone
-
3,4-Dimethoxybenzaldehyde
-
Potassium Hydroxide (KOH)
-
Methanol
Procedure:
-
In a microwave-safe vessel, mix 2'-hydroxyacetophenone (1 equivalent), 3,4-dimethoxybenzaldehyde (1 equivalent), and a catalytic amount of KOH in methanol.[2]
-
Place the vessel in a microwave reactor and irradiate for a short period (e.g., 2 minutes) at a specified power and temperature.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter, wash with water, and dry the resulting solid. Recrystallization from ethanol can be performed for further purification.
Solvent-Free Grinding Method
This eco-friendly method avoids the use of organic solvents.[6]
Materials:
-
2'-Hydroxyacetophenone
-
3,4-Dimethoxybenzaldehyde
-
Sodium Hydroxide (NaOH)
Procedure:
-
Place 2'-hydroxyacetophenone (1 equivalent), 3,4-dimethoxybenzaldehyde (1 equivalent), and solid NaOH in a mortar.[1]
-
Grind the mixture with a pestle for a specified time (e.g., 30 minutes) at room temperature.[1] The mixture will turn into a paste and then solidify.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, add cold water to the mixture and neutralize with dilute HCl.[1]
-
Filter the precipitated product, wash with water, and dry.
-
Purify the crude product by recrystallization.
Visualizing the Synthesis and Potential Mechanism of Action
The following diagrams illustrate the general workflow of the Claisen-Schmidt condensation and a potential signaling pathway affected by this compound based on its known anti-inflammatory properties.
Caption: General workflow for the synthesis of this compound.
Chalcones are known to exhibit anti-inflammatory effects by modulating various signaling pathways. One such pathway involves the inhibition of pro-inflammatory mediators.
Caption: Potential anti-inflammatory mechanism of this compound.
References
- 1. scitepress.org [scitepress.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rjpn.org [rjpn.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. propulsiontechjournal.com [propulsiontechjournal.com]
- 7. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 8. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Proper Disposal of 3',4'-Dimethoxy-2'-hydroxychalcone: A Step-by-Step Guide
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and workplace safety. This guide provides detailed, procedural instructions for the proper disposal of 3',4'-Dimethoxy-2'-hydroxychalcone, a chalcone derivative used in various research and development applications. Adherence to these protocols is essential for minimizing environmental impact and ensuring the safety of all laboratory personnel.
Hazard Identification and Safety Precautions
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. While some safety data sheets (SDS) for similar compounds suggest it is not classified as hazardous under OSHA 2012 standards, others indicate potential risks.[1] It is prudent to handle this compound with care, assuming it may present the following hazards.
| Hazard Statement | Classification | Precautionary Action |
| Causes skin irritation | Skin Irritant (Cat. 2) | Avoid contact with skin.[2][3] Wear appropriate protective gloves and clothing.[3] If skin contact occurs, wash the affected area with plenty of soap and water.[3] |
| Causes serious eye irritation | Eye Irritant (Cat. 2A) | Wear eye and face protection.[3] If in eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing. If irritation persists, seek medical attention.[3] |
| May cause respiratory irritation | STOT SE (Cat. 3) | Avoid breathing dust.[3] Use only in a well-ventilated area or outdoors.[3] If inhaled, move the person to fresh air and keep them comfortable for breathing.[3] Call a poison center or doctor if you feel unwell.[3] |
Personal Protective Equipment (PPE)
To ensure personal safety during handling and disposal, the following personal protective equipment should be worn:
| PPE Type | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). |
| Body Protection | A standard laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator for particulates is recommended.[1] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of small, laboratory-scale quantities of this compound.
Materials:
-
Waste container for solid chemical waste (clearly labeled)
-
Personal Protective Equipment (as specified above)
-
Chemical fume hood
-
Scoop or spatula
-
Sealable plastic bags
Procedure:
-
Preparation and Segregation:
-
Perform all disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that the waste this compound is not mixed with other incompatible waste streams. It should be disposed of as solid organic chemical waste.
-
-
Containerization:
-
Carefully transfer the solid this compound into a designated, leak-proof, and clearly labeled solid waste container. Use a scoop or spatula to avoid generating dust.
-
If the original container is to be disposed of, ensure it is empty. Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Place the rinsed, empty container in a separate, appropriate container for disposal.
-
-
Waste Labeling:
-
Label the solid waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Keep containers tightly closed in a dry and cool place.[1]
-
-
Final Disposal:
-
Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not pour this chemical down the drain or dispose of it in regular trash.[1]
-
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, use a chemical fume hood if possible.
-
Contain: Wearing appropriate PPE, carefully sweep up the solid material.[1] Avoid actions that create dust.
-
Collect: Place the swept-up material into a labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and absorbent pads. Dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations. Researchers must always consult their institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
References
Essential Safety and Logistical Information for Handling 3',4'-Dimethoxy-2'-hydroxychalcone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like 3',4'-Dimethoxy-2'-hydroxychalcone is paramount. This guide provides essential procedural information for the safe operational use and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound indicates it is for research and development use only, general principles for handling powdered chemicals and aromatic ketones should be strictly followed.[1] The primary routes of exposure are dermal contact, inhalation, and ingestion.[2]
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Given that the compound is a ketone, gloves resistant to ketones are recommended. Options include Butyl, Viton, or specialized gloves like PVA-coated nitrile.[3][4][5] Nitrile gloves may offer protection against splashes but are not suitable for prolonged handling of ketones.[6] Double gloving can be considered for enhanced protection, especially if the substance is deemed highly hazardous.[7] |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles are mandatory to protect against dust particles and splashes.[8] |
| Face Protection | Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2] |
| Body Protection | Laboratory Coat | A standard, fastened lab coat is required to protect against spills.[7] For handling flammable solids, a flame-resistant lab coat is advisable.[8] |
| Respiratory Protection | Respirator | If handling the powder outside of a fume hood or ventilated enclosure where dust may become airborne, a NIOSH-approved respirator is necessary.[8] |
| Foot Protection | Closed-toe Shoes | Required for all laboratory work to protect against spills and falling objects.[2] |
Operational Plan: Safe Handling and Weighing Procedure
Handling this compound, which is a solid in powder form, requires specific precautions to minimize exposure.[9][10] Whenever possible, purchase the material in a pre-weighed amount or in a liquid solution to avoid handling the powder.[7][9]
Step-by-Step Weighing Procedure:
-
Preparation : Designate a specific work area for handling the powder.[7] Cover the work surface with absorbent bench paper.[11]
-
Ventilation : Whenever feasible, handle the powder inside a chemical fume hood, biological safety cabinet, or other ventilated enclosure.[9] If a balance cannot be placed inside a fume hood, use an exhausted balance enclosure or the tare method.[7][9]
-
Tare Method :
-
Place a labeled, lidded container on the balance and tare it.
-
Move the container to a fume hood.
-
Add the powdered this compound to the container. To prevent spillage, use a spatula and avoid pouring directly from the main stock bottle.[11]
-
Close the container lid securely.
-
Return the closed container to the balance to record the weight.[7]
-
-
Manipulation : Carry out all subsequent dilutions and manipulations within the fume hood.[7]
-
Decontamination : After handling, decontaminate the work area. Use a wet cleaning method with a suitable solvent to wipe down surfaces and equipment.[7][11] Avoid dry sweeping or using a brush, as this can generate dust.[7]
-
Personal Hygiene : Remove gloves and wash hands thoroughly with soap and water immediately after the procedure.[7][8]
Disposal Plan
All waste generated from handling this compound, including contaminated PPE (gloves, bench paper) and excess material, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation : Collect all solid waste, including contaminated disposables, in a designated, clearly labeled hazardous waste container.
-
Labeling : Ensure the waste container is labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage : Keep the waste container closed and store it in a designated satellite accumulation area within the laboratory.
-
Collection : Follow your institution's specific procedures for chemical waste pickup. Do not dispose of this chemical down the drain or in regular trash.[8]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. 3,4-DIMETHOXY-2'-HYDROXYCHALCONE - Safety Data Sheet [chemicalbook.com]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. polycohealthline.com [polycohealthline.com]
- 4. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 5. trueppeusa.com [trueppeusa.com]
- 6. hsa.ie [hsa.ie]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. 3,4′-Dimethoxy-2-hydroxychalcone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
